GDP-L-galactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

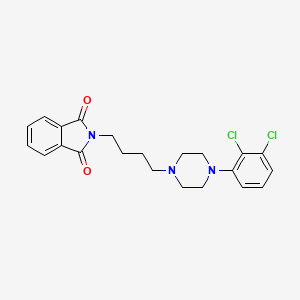

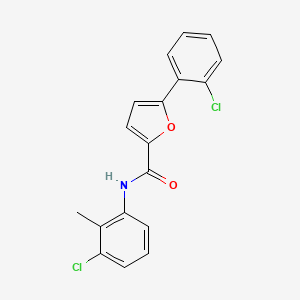

GDP-L-galactose: is a nucleotide sugar that plays a crucial role in the biosynthesis of ascorbate (vitamin C) in plants. It is involved in the L-galactose pathway, which is the dominant pathway for ascorbate biosynthesis in plants. Ascorbate is an essential antioxidant that helps in protecting plants from oxidative stress and is also a vital micronutrient for humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: GDP-L-galactose can be synthesized from GDP-D-mannose through a series of enzymatic reactions. The key enzymes involved in this process are GDP-mannose-3,5-epimerase and this compound phosphorylase. The conversion involves multiple steps, including oxidation, deprotonation, protonation, and reduction .

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant yeast strains. For example, a stable recombinant Saccharomyces cerevisiae strain expressing Escherichia coli genes encoding the necessary enzymes can be used to convert GDP-mannose to this compound. This method leverages the rich inherent cytosolic GDP-mannose pool in yeast cells .

Chemical Reactions Analysis

Types of Reactions: GDP-L-galactose undergoes several types of chemical reactions, including:

Oxidation: Conversion of GDP-D-mannose to this compound involves oxidation steps.

Reduction: The final step in the conversion process involves a reduction reaction.

Substitution: this compound can participate in substitution reactions where the galactose moiety is transferred to other molecules.

Common Reagents and Conditions:

Oxidizing Agents: Enzymes such as GDP-mannose-3,5-epimerase.

Reducing Agents: Enzymes such as this compound phosphorylase.

Reaction Conditions: Typically, these reactions occur under physiological conditions in the presence of specific enzymes.

Major Products: The primary product of these reactions is L-galactose-1-phosphate, which is further converted to ascorbate in plants .

Scientific Research Applications

Chemistry: GDP-L-galactose is used in the study of carbohydrate metabolism and the biosynthesis of nucleotide sugars. It serves as a substrate for various enzymatic reactions and is essential for understanding the mechanisms of glycosylation .

Biology: In plant biology, this compound is crucial for the biosynthesis of ascorbate, which is vital for plant growth, development, and stress response. It is also used in genetic studies to enhance ascorbate content in crops .

Medicine: Ascorbate, synthesized from this compound, is an essential nutrient for humans. It has antioxidant properties and is involved in collagen synthesis, immune function, and the absorption of iron .

Industry: this compound is used in the production of ascorbate-enriched crops, which have higher nutritional value. It is also used in the synthesis of glycosylated products in the pharmaceutical and food industries .

Mechanism of Action

GDP-L-galactose exerts its effects through its role in the L-galactose pathway. The enzyme this compound phosphorylase catalyzes the conversion of this compound to L-galactose-1-phosphate, which is a key step in ascorbate biosynthesis. This pathway is regulated at multiple levels, including transcriptional and translational regulation, and is influenced by environmental and developmental factors .

Comparison with Similar Compounds

GDP-D-mannose: The precursor of GDP-L-galactose in the biosynthesis pathway.

GDP-L-fucose: Another nucleotide sugar involved in glycosylation processes.

GDP-D-glucose: A nucleotide sugar involved in the synthesis of various polysaccharides.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of ascorbate, which is not shared by other nucleotide sugars. Its regulation and function in response to environmental and developmental cues make it a critical compound in plant biology and nutrition .

Properties

CAS No. |

6815-91-4 |

|---|---|

Molecular Formula |

C16H25N5O16P2 |

Molecular Weight |

605.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1 |

InChI Key |

MVMSCBBUIHUTGJ-QIXZNPMTSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)

![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)

![1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11831994.png)

![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)